Ketone, 2-chlorophenothiazin-10-yl (4-(2-hydroxyethyl)-1-piperazinyl)methyl, dihydrochloride
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Overview
Description
Ketone, 2-chlorophenothiazin-10-yl (4-(2-hydroxyethyl)-1-piperazinyl)methyl, dihydrochloride is a complex organic compound with the molecular formula C20H24Cl3N3O2S. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is characterized by the presence of a phenothiazine core, which is a tricyclic structure containing sulfur and nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms.
Preparation Methods
The synthesis of Ketone, 2-chlorophenothiazin-10-yl (4-(2-hydroxyethyl)-1-piperazinyl)methyl, dihydrochloride typically involves multiple steps. One common synthetic route includes the acylation of phenothiazine with acyl chlorides in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction conditions often involve the use of solvents like toluene or carbon disulfide (CS2) to facilitate the reaction .
For industrial production, the process may be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The purity of the final product is usually confirmed through techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .
Chemical Reactions Analysis
Ketone, 2-chlorophenothiazin-10-yl (4-(2-hydroxyethyl)-1-piperazinyl)methyl, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved .
Scientific Research Applications
Ketone, 2-chlorophenothiazin-10-yl (4-(2-hydroxyethyl)-1-piperazinyl)methyl, dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ketone, 2-chlorophenothiazin-10-yl (4-(2-hydroxyethyl)-1-piperazinyl)methyl, dihydrochloride involves its interaction with specific molecular targets. The phenothiazine core is known to interact with dopamine receptors in the brain, which is why derivatives of this compound are studied for their antipsychotic effects. Additionally, the piperazine ring can enhance the compound’s ability to cross the blood-brain barrier, making it more effective in targeting central nervous system disorders.
Comparison with Similar Compounds
Ketone, 2-chlorophenothiazin-10-yl (4-(2-hydroxyethyl)-1-piperazinyl)methyl, dihydrochloride can be compared with other phenothiazine derivatives, such as chlorpromazine and promethazine. These compounds share a similar tricyclic structure but differ in their substituents, which can significantly impact their pharmacological properties.
Chlorpromazine: Used as an antipsychotic medication, it has a different substitution pattern on the phenothiazine core, which affects its receptor binding affinity and therapeutic effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential therapeutic applications .
Biological Activity
Ketone, 2-chlorophenothiazin-10-yl (4-(2-hydroxyethyl)-1-piperazinyl)methyl, dihydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, detailing its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is a derivative of phenothiazine, characterized by the presence of a chlorinated phenothiazine moiety and a piperazine ring. The molecular formula is C17H20Cl2N2S, with a molecular weight of approximately 373.33 g/mol. Its structure is pivotal for its biological activity, influencing interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Calmodulin Interaction : Research indicates that derivatives of phenothiazine can act as calmodulin antagonists. Calmodulin is a calcium-binding messenger protein that plays a crucial role in many cellular processes. The compound's ability to inhibit calmodulin may lead to altered calcium signaling pathways, impacting various physiological functions .
- Antipsychotic Activity : Similar compounds have shown efficacy in treating psychiatric disorders by blocking dopamine receptors in the central nervous system. This action may contribute to its potential use in managing conditions like schizophrenia .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
- Calmodulin Antagonist Study : A study conducted on small molecules targeting calmodulin demonstrated that derivatives similar to ketone, 2-chlorophenothiazin-10-yl exhibited significant binding affinity and inhibition profiles. These findings suggest potential applications in modulating calcium-dependent processes in various diseases .
- Antipsychotic Efficacy : Clinical trials involving phenothiazine derivatives have shown improvements in psychotic symptoms among patients with schizophrenia. The compound's ability to modulate neurotransmitter systems presents a promising avenue for further research into its therapeutic potential .
- Cytotoxic Effects on Cancer Cells : Experimental data revealed that the compound induces apoptosis in specific cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve mitochondrial pathways and caspase activation .
Properties
CAS No. |
29573-90-8 |
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Molecular Formula |
C20H24Cl3N3O2S |
Molecular Weight |
476.8 g/mol |
IUPAC Name |
1-(2-chlorophenothiazin-10-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone;dihydrochloride |
InChI |
InChI=1S/C20H22ClN3O2S.2ClH/c21-15-5-6-19-17(13-15)24(16-3-1-2-4-18(16)27-19)20(26)14-23-9-7-22(8-10-23)11-12-25;;/h1-6,13,25H,7-12,14H2;2*1H |
InChI Key |
OCJVHIVDXBSTON-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl.Cl |
Related CAS |
61524-32-1 (Parent) |
Origin of Product |
United States |
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